alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
Overview
Description
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol is a dichlorobenzene.
Scientific Research Applications
Antifungal and Herbicidal Activities
1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol and its derivatives have been extensively studied for their antifungal and herbicidal properties. These compounds exhibit significant potential in agricultural and medicinal chemistry. For instance, a series of derivatives demonstrated inhibitory effects against various fungi, showing promise for the treatment and prevention of systemic fungal infections (PestiJaan et al., 1998), (Yi-An Ruan et al., 2011).
Chemical Synthesis and Modification
There's significant interest in developing methods for the synthesis and modification of 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol to enhance its utility. For instance, methods for generating (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds have been explored to access a variety of substituted triazoles (P. Lassalas et al., 2017).
Biocatalysis and Chiral Synthesis
Biocatalysis techniques have been applied to synthesize chiral intermediates of antifungal agents like Miconazole, showcasing the potential of biological methods in producing these compounds with high stereoselectivity (Yan-Li Miao et al., 2019).
Structural and Physical Properties
Research on the structural characterization and physical properties of these compounds is also a key area. Studies involve understanding their solubility in various solvents, which is crucial for their application in pharmaceutical formulations (T. Volkova et al., 2020).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJBJOPHSVLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866718 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-18-3 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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